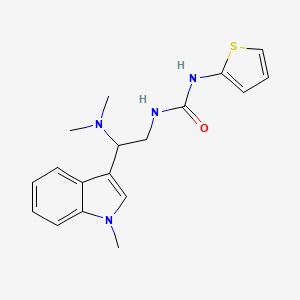

![molecular formula C19H18N2O4 B2729165 (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 941420-42-4](/img/structure/B2729165.png)

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

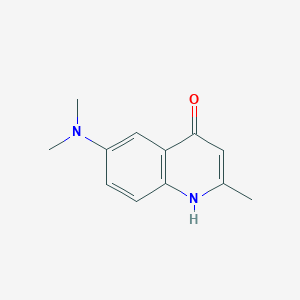

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, commonly referred to as E-4-EA, is an organic compound with a wide range of applications in scientific and medical research. It is a derivative of the amino acid L-valine and is primarily used as a reagent in biochemical and physiological experiments. E-4-EA has several unique properties that make it an ideal choice for laboratory research.

Aplicaciones Científicas De Investigación

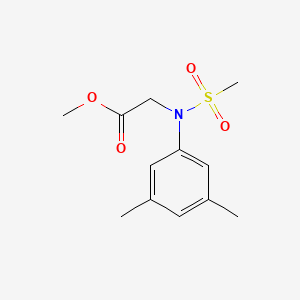

Synthesis of Quinolones and Their Derivatives

The synthesis of quinolone derivatives, including their interaction with various compounds and potential applications in medicinal chemistry, is a primary area of research for compounds related to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. For instance, compounds structurally related to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid have been synthesized and studied for their ability to inhibit human carbonic anhydrase I and II isoenzymes, showcasing their potential as therapeutic agents (Oktay et al., 2016).

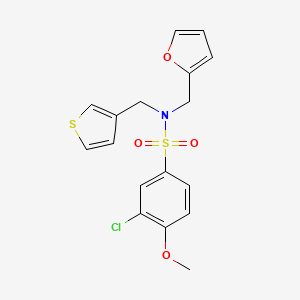

Exploration of Anilinoquinoline Derivatives

The reaction of 2-aminobenzophenones with aliphatic acids in the presence of polyphosphoric acid, leading to the synthesis of 6-substituted 2-anilino-4-phenylquinoline derivatives, highlights the versatility and reactivity of compounds structurally similar to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. These reactions underline the compound's potential as a precursor in synthesizing a wide range of quinoline derivatives with possible pharmacological applications (Ishiwaka et al., 1970).

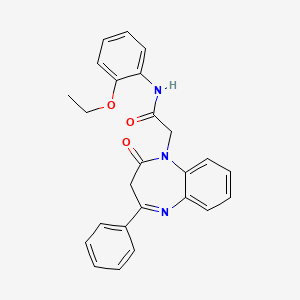

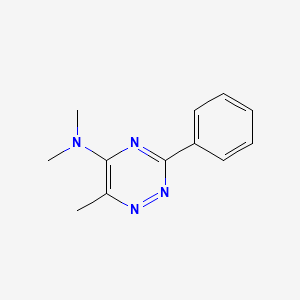

Development of HIV-1 Integrase Inhibitors

Research into the structural and theoretical studies of compounds akin to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid as HIV-1 integrase inhibitors emphasizes the compound's significance in the quest for new antiviral drugs. These studies involve evaluating the enzymatic and antiviral activity of synthesized compounds, aiming to understand their potential in inhibiting HIV-1 integrase, a critical enzyme in the HIV replication cycle (Vandurm et al., 2009).

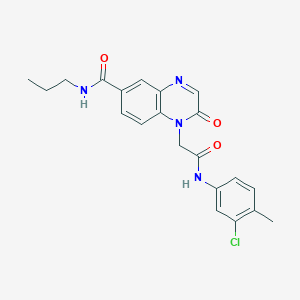

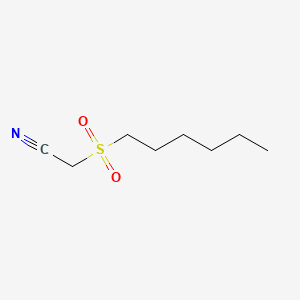

Antimicrobial Activities of Thiazole Derivatives

The reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and further to various thiazole and anilide derivatives, underlines the potential antimicrobial applications of compounds related to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. These compounds have been tested for their antimicrobial activity against a range of bacterial and fungal pathogens, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Wardkhan et al., 2008).

Propiedades

IUPAC Name |

(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLIFLUHDJFRM-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)